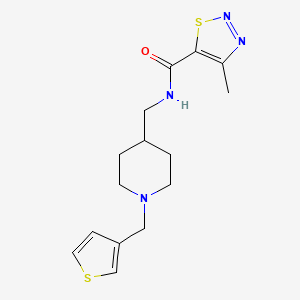

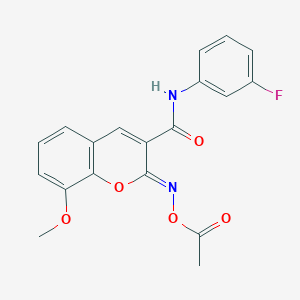

![molecular formula C14H16N6O2S B2824122 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209560-52-0](/img/structure/B2824122.png)

2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of imidazole with other organic compounds. For instance, a novel series of imidazole derivatives has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The reaction involves N-arylation of imidazole with 4-fluorobenzaldehyde using a catalyst, which yields a chalcone. This chalcone then reacts with guanidine hydrochloride to produce the final product .Applications De Recherche Scientifique

Antimicrobial and Antimalarial Activity

Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to the specified chemical, have been synthesized and evaluated for their antimicrobial activity. These compounds were screened against gram-positive and gram-negative bacteria, as well as for their antifungal and antimalarial properties. The synthesis involved reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride in the presence of triethyl amine and dichloromethane, highlighting their potential as bioactive sulfonamide and amide derivatives (Bhatt, Kant, & Singh, 2016).

Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides derivatives have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, indicating their relevance in developing treatments for cardiac arrhythmias. The research demonstrates the viability of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity (Morgan et al., 1990).

Antitubercular Activity

A series of novel 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogs were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Among these, several compounds exhibited moderate to very good anti-tubercular activity, with one particular derivative showing very good activity and a high selectivity index, suggesting its potential for further drug development (Naidu et al., 2014).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their inhibitive action on corrosion of N80 steel in hydrochloric acid solution. These derivatives, including those with piperazine moieties, showed significant corrosion inhibition efficiency, indicating their potential applications in protecting metals against corrosion in acidic environments (Yadav et al., 2016).

Antiproliferative and Anti-HIV Activity

Derivatives of 2-piperazino-1,3-benzo[d]thiazoles were synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines and for their anti-HIV activity. These studies identified compounds with remarkable effects on specific cell lines, serving as leading candidates for further development in cancer therapy and HIV treatment (Al-Soud et al., 2010).

Propriétés

IUPAC Name |

2-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c21-23(22,13-9-15-10-16-13)20-7-5-19(6-8-20)14-17-11-3-1-2-4-12(11)18-14/h1-4,9-10H,5-8H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVIOVHJJZGFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

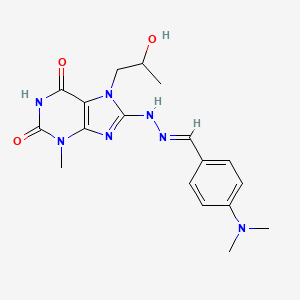

![2-{2,4-Dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid hydrate](/img/structure/B2824040.png)

![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)

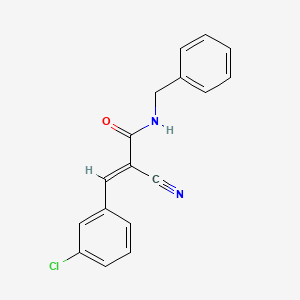

![1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2824046.png)

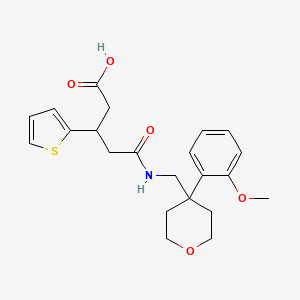

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)

![methyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2824048.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone](/img/structure/B2824049.png)

![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide](/img/structure/B2824055.png)

![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)